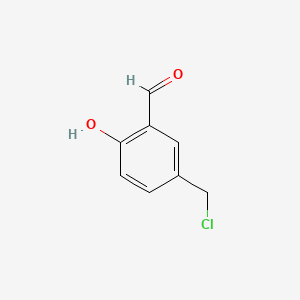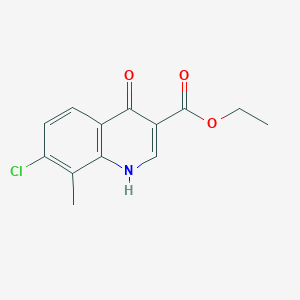
Aluminum oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum oxalate, also known as this compound, is a chemical compound with the formula [Al2(C2O4)3]. It is a derivative of aluminum bis-oxalate and appears as a colorless crystalline solid. This compound is insoluble in water and most organic solvents. At high temperatures, it decomposes, releasing carbon dioxide and carbon monoxide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method for preparing dialuminium trioxalate involves reacting oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Subsequently, aluminum bis-oxalate is reacted with aniline to produce dialuminium trioxalate .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum oxalate undergoes various chemical reactions, including decomposition at high temperatures, which releases carbon dioxide and carbon monoxide . It can also participate in coordination reactions due to the presence of oxalate ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: Reduction reactions involving dialuminium trioxalate are less common but can be explored using strong reducing agents.
Substitution: The oxalate ligands in dialuminium trioxalate can be substituted with other ligands under appropriate conditions.
Major Products Formed: The major products formed from the decomposition of dialuminium trioxalate are carbon dioxide and carbon monoxide .
Wissenschaftliche Forschungsanwendungen
Aluminum oxalate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dialuminium trioxalate primarily involves its ability to form coordination complexes with various metal ions. The oxalate ligands can chelate metal ions, leading to the formation of stable complexes. This property is exploited in its use as a catalyst precursor and in other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Aluminum bis-oxalate: A precursor in the synthesis of dialuminium trioxalate.
Tris(oxalato)chromate(III): Another oxalate-based compound with similar coordination properties.
Calcium oxalate: Commonly found in nature and used in various industrial applications.
Uniqueness: Aluminum oxalate is unique due to its specific coordination chemistry and its ability to form stable complexes with metal ions. Its decomposition properties and use as a catalyst precursor further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
814-87-9 |
|---|---|
Molekularformel |
C6Al2O12 |
Molekulargewicht |
318.02 g/mol |
IUPAC-Name |
bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate |
InChI |
InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
ZCLVNIZJEKLGFA-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] |
Kanonische SMILES |
C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2 |
Key on ui other cas no. |
814-87-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1584716.png)


![Ethyl imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584723.png)







